molecular formula C9H10Br2 B1438026 1-Bromo-4-(1-bromopropyl)benzene CAS No. 1094335-60-0

1-Bromo-4-(1-bromopropyl)benzene

Cat. No.: B1438026
CAS No.: 1094335-60-0
M. Wt: 277.98 g/mol
InChI Key: KJYYIARXZUOWNK-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-bromopropyl)benzene is an organic compound with the molecular formula C₉H₁₀Br₂ It is a derivative of benzene, where a bromine atom is attached to the benzene ring and another bromine atom is attached to the propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-bromopropyl)benzene can be synthesized through the electrophilic aromatic substitution reaction. The process involves the bromination of 1-phenylpropene using hydrobromic acid (HBr). The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of Lewis acid catalysts such as aluminum chloride or ferric bromide to facilitate the bromination reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-bromopropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1-hydroxy-4-(1-hydroxypropyl)benzene .

Scientific Research Applications

1-Bromo-4-(1-bromopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biological pathways involving brominated organic molecules.

    Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-bromopropyl)benzene involves electrophilic aromatic substitution. The bromine cation generated in the reaction forms a sigma-bond with the benzene ring, creating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(1-bromopropyl)benzene is unique due to the presence of two bromine atoms, one on the benzene ring and one on the propyl group.

Properties

IUPAC Name

1-bromo-4-(1-bromopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYIARXZUOWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302889
Record name 1-Bromo-4-(1-bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094335-60-0
Record name 1-Bromo-4-(1-bromopropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094335-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(1-bromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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